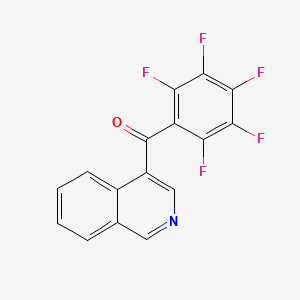

4-(Pentafluorobenzoyl)isoquinoline

Description

Contextual Significance of Isoquinoline (B145761) Scaffolds in Advanced Chemical Research

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the realm of chemical research, particularly in medicinal chemistry. nih.govrsc.orgresearchgate.net This structural motif is embedded in a vast array of naturally occurring alkaloids, such as papaverine (B1678415) and morphine, where it forms the backbone of their potent biological activities. foodb.cawikipedia.orgatamanchemicals.com The inherent properties of the isoquinoline nucleus, including its basicity and aromaticity, allow for a wide range of chemical modifications, making it a versatile template for the design of novel bioactive molecules. atamanchemicals.comresearchgate.net

In modern drug discovery, isoquinoline derivatives are investigated for a broad spectrum of pharmacological applications. nih.govnih.gov These include their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govgoogle.com The rigid, planar structure of the isoquinoline ring system provides a well-defined framework that can be tailored to interact with specific biological targets, such as enzymes and receptors. nih.gov Consequently, the development of new synthetic methodologies to access diversely functionalized isoquinolines remains an active and important area of chemical research. rsc.orguj.edu.pl

Role of Perfluorinated Moieties in Organic Synthesis and Molecular Design

The introduction of perfluorinated moieties, such as the pentafluorobenzoyl group, into organic molecules is a well-established strategy in modern molecular design and organic synthesis. researchgate.nettandfonline.com Fluorine is the most electronegative element, and its incorporation into a molecule can profoundly alter its physical, chemical, and biological properties. mdpi.com The replacement of hydrogen atoms with fluorine can lead to increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. researchgate.netmdpi.com

Research Rationale for 4-(Pentafluorobenzoyl)isoquinoline as a Distinct Chemical Entity

The specific chemical entity, this compound, represents a compelling subject for research due to the synergistic combination of the isoquinoline scaffold and the pentafluorobenzoyl moiety. The rationale for its investigation stems from several key considerations. Firstly, the attachment of an electron-withdrawing pentafluorobenzoyl group at the 4-position of the isoquinoline ring is expected to significantly modulate the electronic properties of the heterocyclic system. This can influence its reactivity in further chemical transformations and its potential interactions with biological macromolecules.

Secondly, the introduction of a bulky and highly fluorinated substituent provides a unique structural feature that can be exploited in the design of molecules with specific three-dimensional conformations. This is particularly relevant in the development of enzyme inhibitors or receptor ligands where precise spatial orientation is crucial for activity. nih.gov The pentafluorobenzoyl group can also participate in non-covalent interactions, such as halogen bonding and π-π stacking, which can contribute to the binding affinity of the molecule to its target.

Finally, the synthesis and study of this compound contribute to the broader understanding of structure-activity relationships in both isoquinoline chemistry and organofluorine chemistry. The detailed characterization of its chemical and physical properties provides valuable data for the development of predictive models in drug design and materials science. The compound serves as a model system for exploring the impact of perfluoroaromatic substitution on the well-established chemistry of the isoquinoline core.

Compound Properties

Below are tables detailing the general properties of the core chemical structures discussed in this article.

Table 1: Properties of Isoquinoline

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₉H₇N | wikipedia.org |

| Molar Mass | 129.16 g/mol | wikipedia.org |

| Appearance | Colorless hygroscopic liquid | wikipedia.orgatamanchemicals.com |

| Melting Point | 26-28 °C | wikipedia.org |

| Boiling Point | 242 °C | wikipedia.org |

| pKa | 5.14 | wikipedia.org |

Table 2: General Properties of Perfluorinated Aromatic Compounds

| Property | General Characteristic | Source |

|---|---|---|

| Electronegativity | High due to fluorine atoms | mdpi.com |

| Lipophilicity | Generally increased compared to non-fluorinated analogues | researchgate.netmdpi.com |

| Metabolic Stability | Often enhanced due to the strength of the C-F bond | researchgate.netmdpi.com |

| Dipole Moment | Significantly altered | mdpi.com |

| Reactivity | Influenced by strong electron-withdrawing effects | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-4-yl-(2,3,4,5,6-pentafluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6F5NO/c17-11-10(12(18)14(20)15(21)13(11)19)16(23)9-6-22-5-7-3-1-2-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWMWRAGWCCQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 Pentafluorobenzoyl Isoquinoline

Reactivity Profile of the Isoquinoline (B145761) Core

The isoquinoline nucleus is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. tutorsglobe.com The nitrogen atom in the isoquinoline ring is a key feature, influencing the electron distribution and, consequently, its reactivity. amerigoscientific.com

Electrophilic and Nucleophilic Substitution Patterns on the Isoquinoline Ring

The isoquinoline ring system can undergo both electrophilic and nucleophilic substitution reactions, with the position of attack being highly dependent on the nature of the reagent and reaction conditions. gcwgandhinagar.comyoutube.com

Electrophilic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic attack. arsdcollege.ac.in Consequently, electrophilic substitution reactions on isoquinoline preferentially occur on the benzene ring, primarily at the C-5 and C-8 positions. uop.edu.pkquimicaorganica.org This is because the cationic intermediates formed by attack at these positions are more stable. quimicaorganica.org Common electrophilic substitution reactions include nitration and sulphonation. tutorsglobe.comarsdcollege.ac.in For instance, nitration of isoquinoline with fuming nitric acid in concentrated sulfuric acid yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. tutorsglobe.comuomustansiriyah.edu.iq

| Electrophilic Substitution on Isoquinoline | |

| Position of Attack | C-5 and C-8 |

| Reason | Higher electron density on the benzene ring compared to the pyridine ring. quimicaorganica.org |

| Example Reaction | Nitration (fuming HNO₃, H₂SO₄) |

| Products | 5-Nitroisoquinoline and 8-Nitroisoquinoline tutorsglobe.comuomustansiriyah.edu.iq |

Nucleophilic Substitution: In contrast, nucleophilic substitution reactions readily occur on the electron-deficient pyridine ring, with the C-1 position being the most favored site of attack. gcwgandhinagar.comquimicaorganica.orgquora.com This preference is attributed to the ability of the nitrogen atom to stabilize the negative charge in the intermediate formed during the reaction. quora.com If the C-1 position is occupied, nucleophilic attack can occur at the C-3 position. youtube.comuop.edu.pk A classic example is the Chichibabin reaction, where isoquinoline reacts with potassium amide (KNH₂) to form 1-aminoisoquinoline (B73089). uomustansiriyah.edu.iq

| Nucleophilic Substitution on Isoquinoline | |

| Position of Attack | C-1 (primary), C-3 (if C-1 is blocked) youtube.comuop.edu.pkquimicaorganica.org |

| Reason | Electron-deficient nature of the pyridine ring and stabilization of the intermediate by the nitrogen atom. quora.com |

| Example Reaction | Amination (NaNH₂) |

| Product | 1-Aminoisoquinoline youtube.com |

Reduction and Oxidation Reactions of the Isoquinoline System

The isoquinoline ring system can be modified through reduction and oxidation, with the outcome depending on the reagents and conditions employed.

Reduction: The reduction of isoquinoline can lead to various hydrogenated products. pharmaguideline.com Catalytic hydrogenation using platinum can fully reduce the entire ring system to decahydroisoquinoline. youtube.com The use of sodium and ethanol (B145695) results in the formation of 1,2,3,4-tetrahydroisoquinoline. youtube.com The dearomatization of the isoquinoline ring can also be achieved through reduction with reagents like sodium cyanoborohydride (NaCNBH₃) to yield tetrahydroisoquinolines. nih.govacs.org Hydrosilylation reactions, promoted by methods such as photoirradiation, can also lead to reduced isoquinoline derivatives. nih.gov

Oxidation: Oxidation of isoquinoline is generally difficult and often results in ring cleavage under harsh conditions. pharmaguideline.comslideshare.net For example, oxidation with alkaline potassium permanganate (B83412) can yield a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid (cinchomeronic acid). gcwgandhinagar.comslideshare.net However, oxidation with peracetic acid can selectively form the isoquinoline N-oxide. uop.edu.pkatamanchemicals.com The presence of substituents can influence the oxidation outcome; for instance, 5-aminoisoquinoline (B16527) is oxidized at the benzene ring, while 5-nitroisoquinoline is oxidized at the pyridine ring. shahucollegelatur.org.in

| Reaction | Reagent(s) | Product(s) |

| Reduction | H₂/Pt, conc. HCl | Decahydroisoquinoline youtube.com |

| Na, Ethanol | 1,2,3,4-Tetrahydroisoquinoline youtube.com | |

| NaCNBH₃ | Tetrahydroisoquinoline nih.govacs.org | |

| Oxidation | Alkaline KMnO₄ | Phthalic acid and Pyridine-3,4-dicarboxylic acid gcwgandhinagar.comslideshare.net |

| Peracetic acid | Isoquinoline N-oxide uop.edu.pkatamanchemicals.com |

Reactions at the Nitrogen Atom of the Isoquinoline Core

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it basic and nucleophilic. amerigoscientific.comwikipedia.org

Protonation and Salt Formation: As a base, isoquinoline readily reacts with strong acids to form salts. tutorsglobe.comuop.edu.pk It has a pKa of 5.14. wikipedia.org

Alkylation and Acylation: The nitrogen atom can act as a nucleophile, reacting with alkyl and acyl halides to form quaternary isoquinolinium salts. uomustansiriyah.edu.iqquimicaorganica.org

N-Oxide Formation: As mentioned previously, reaction with peracids or hydrogen peroxide leads to the formation of isoquinoline N-oxide. youtube.comquimicaorganica.org These N-oxides can be reduced back to isoquinoline using reagents like triphenylphosphine (B44618) (PPh₃). quimicaorganica.org

Reactivity of the Pentafluorobenzoyl Group

Influence of Perfluorination on the Reactivity of the Carbonyl Group

The presence of five highly electronegative fluorine atoms on the phenyl ring has a profound electron-withdrawing effect, which greatly enhances the electrophilicity of the carbonyl carbon. numberanalytics.com This increased reactivity makes the carbonyl group more susceptible to nucleophilic attack. beilstein-journals.orgnih.gov

Studies on similar perfluoroalkyl ketones have shown that the strong C-F bonds make them suitable replacements for more labile functional groups. nih.gov The high reactivity of pentafluorophenyl esters as ketyl radical precursors has been demonstrated in chemoselective reduction reactions. organic-chemistry.org The electronic activation provided by the pentafluorophenyl group has been utilized to drive reactions such as macrolactonization. nih.govresearchgate.netresearchgate.net

Selective Reactions of the Pentafluorophenyl Moiety

The pentafluorophenyl ring itself is a site for selective chemical transformations, primarily nucleophilic aromatic substitution (SNA_r).

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pentafluorophenyl ring makes it highly susceptible to nucleophilic attack, with the para-fluorine atom being the most common site of substitution. numberanalytics.comresearchgate.net This reactivity has been exploited for the post-polymerization modification of polymers containing pentafluorophenyl groups, reacting with various nucleophiles like amines and thiols. rsc.orgacs.org This selective substitution allows for the introduction of a wide range of functional groups onto the aromatic ring. numberanalytics.com

Intramolecular Interactions and Conformational Dynamics

The conformational flexibility and intramolecular interactions of 4-(pentafluorobenzoyl)isoquinoline are critical determinants of its chemical behavior and potential applications. The linkage between the isoquinoline and pentafluorobenzoyl moieties allows for rotational freedom, which is significantly influenced by the steric and electronic properties of the bulky, electron-withdrawing pentafluorobenzoyl group.

The pentafluorobenzoyl group at the 4-position of the isoquinoline ring exerts profound steric and electronic effects that dictate the molecule's preferred conformation. The sheer size of the pentafluorobenzoyl group introduces significant steric hindrance, which discourages planarity between the isoquinoline and the benzoyl ring systems. This steric repulsion forces the two rings to adopt a twisted conformation to minimize van der Waals strain. The electronic effect of the five fluorine atoms, being highly electronegative, further influences the conformation by altering the electron density distribution across the molecule. rsc.org This electronic pull can affect bond lengths and angles within the isoquinoline ring itself. nih.gov

The interplay between these steric and electronic factors is a key area of study in understanding the molecule's reactivity. rsc.orgnih.gov In similar aromatic systems, the balance between stabilizing electronic delocalization and destabilizing steric interactions governs the rotational energy landscape. nih.gov For this compound, the strong electron-withdrawing nature of the pentafluorophenyl group is expected to have a significant impact on the electronic properties of the isoquinoline core.

The rotation around the single bond connecting the isoquinoline ring and the carbonyl group of the benzoyl moiety is a key dynamic process. This rotation is associated with an energy barrier that must be overcome for the molecule to switch between different conformations. The height of this rotational barrier is a direct consequence of the steric and electronic effects discussed previously.

In analogous compounds like substituted biphenyls and axially chiral quinazolin-4-ones, the size of the substituents on the aromatic rings has a direct correlation with the magnitude of the rotational barrier. researchgate.netbiomedres.us Larger substituents lead to higher energy barriers due to increased steric clashing in the planar transition state. While direct experimental data for this compound is not available, theoretical calculations on similar biphenyl (B1667301) systems provide insight into the expected energy barriers. biomedres.us For instance, density functional theory (DFT) calculations have been used to determine rotational barriers in various substituted biphenyls. biomedres.usbiomedres.us

Based on studies of structurally related compounds, a hypothetical rotational energy profile can be proposed. The most stable conformation would feature a significant dihedral angle between the two aromatic rings. The transition state for rotation would likely be a more planar arrangement, which is energetically unfavorable due to steric hindrance.

Table 1: Calculated Rotational Barriers for Analogous Biphenyl Systems

| Compound System | Method | Dihedral Angle (Ground State) | Rotational Barrier (kJ/mol) |

| Biphenyl | HF/6-31G** | 45° | 6.32 |

| Biphenyl | MP2 | 45° | 7.5 |

| Biphenyl | B3LYP | 45° | 10.0 |

| 4,4'-disubstituted biphenyls | DFT | ~45° | 8-15 |

This table presents data from theoretical calculations on biphenyl systems to provide a comparative context for the potential rotational barriers in this compound. The actual values for the target compound may differ.

An intriguing aspect of the stereochemistry of this compound is the potential for intramolecular hydrogen bonding involving the fluorine atoms of the pentafluorobenzoyl ring and a hydrogen atom on the isoquinoline ring, most likely the hydrogen at the 5-position. While organic fluorine is generally considered a weak hydrogen bond acceptor, the formation of such bonds, often of the C-H···F-C type, has been observed in specific structural contexts. nih.govnih.gov

The existence and strength of such an intramolecular hydrogen bond would depend on the geometry of the preferred conformation. If the conformation allows for a sufficiently short distance and a favorable angle between the C-H bond of the isoquinoline and a fluorine atom, a weak stabilizing interaction could occur. nih.gov Computational studies on ortho-fluoro-substituted benzamides have shown that intramolecular hydrogen bonds can influence the conformational rigidity of the molecule. nih.gov

The presence of an intramolecular hydrogen bond could have several consequences:

Conformational Rigidity: It could further restrict the rotation around the C-C bond, leading to a more defined molecular shape.

Chemical Shift Perturbations: In NMR spectroscopy, the proton involved in the hydrogen bond would likely experience a downfield shift.

Influence on Reactivity: By locking the conformation, it could influence the accessibility of certain reactive sites on the molecule.

It is also important to consider the possibility of through-space F-F coupling, a phenomenon observed in polyfluorinated aromatic compounds where fluorine nuclei that are close in space can interact, leading to observable coupling in 19F NMR spectra. nih.govresearchgate.netnih.gov This could provide an additional spectroscopic handle to probe the conformational dynamics of this compound.

Further experimental and computational studies would be necessary to definitively establish the presence and significance of intramolecular hydrogen bonding and other non-covalent interactions in this molecule.

Advanced Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. For 4-(Pentafluorobenzoyl)isoquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic arrangement and electronic environments.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the seven protons of the isoquinoline (B145761) ring. The chemical shifts would be influenced by the electron-withdrawing effect of the adjacent nitrogen atom and the deshielding effect of the benzoyl group. Protons closer to the nitrogen (e.g., H-1, H-3) and the proton at the C5 position would likely appear at the most downfield shifts.

¹³C NMR: The carbon NMR spectrum would reveal all 16 carbon atoms in the molecule. The carbonyl carbon of the ketone group is expected to have a characteristic downfield chemical shift, typically in the range of 185-195 ppm. The carbons of the pentafluorophenyl ring will show distinct signals, with their chemical shifts influenced by the attached fluorine atoms, often appearing as complex multiplets due to C-F coupling.

¹⁹F NMR: As a monoisotopic nucleus with a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. wikipedia.org The spectrum for this compound would display three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorobenzoyl group, with an integration ratio of 2:2:1. The large chemical shift dispersion of ¹⁹F NMR helps to clearly resolve these signals, which would appear as complex multiplets due to both ¹⁹F-¹⁹F and long-range ¹⁹F-¹H couplings. thermofisher.com

Illustrative NMR Data Table for this compound

| Atom | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Isoquinoline H | ¹H | 7.5 - 9.5 | m |

| Carbonyl C | ¹³C | 185 - 195 | s |

| Isoquinoline C | ¹³C | 120 - 155 | d, s |

| Pentafluorophenyl C | ¹³C | 135 - 150 | m (due to C-F coupling) |

| Ortho-F | ¹⁹F | -140 to -145 | m |

| Para-F | ¹⁹F | -150 to -155 | t |

| Meta-F | ¹⁹F | -160 to -165 | m |

| Note: This table is illustrative and based on typical values for isoquinoline and pentafluorophenyl moieties. Actual experimental values may vary. |

To definitively assign the signals and understand the through-bond and through-space correlations, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the isoquinoline ring, allowing for the unambiguous assignment of adjacent protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded ¹H and ¹³C atoms, providing a powerful tool for assigning the carbon signals of the isoquinoline ring based on the previously assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation in solution, particularly the relative orientation of the isoquinoline and pentafluorobenzoyl rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₁₆H₇F₅NO). For this compound, the calculated exact mass is 336.0475 g/mol .

Analysis of the fragmentation pattern in the mass spectrum offers further structural confirmation. Upon ionization, the molecular ion would likely undergo characteristic cleavages. Based on the principles of ketone fragmentation, the primary fragmentation pathways are expected to be: nih.govyoutube.com

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the isoquinoline ring or the pentafluorophenyl ring. This would lead to the formation of a stable acylium ion, such as the pentafluorobenzoyl cation ([C₇F₅O]⁺) or the isoquinolinoyl cation ([C₁₀H₇NO]⁺).

Loss of CO: Elimination of a neutral carbon monoxide molecule from the molecular ion or a fragment ion is a common pathway for ketones.

Fragmentation of the Rings: Further fragmentation of the isoquinoline or pentafluorophenyl rings can also occur, leading to a series of smaller charged fragments.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. mdpi.com An X-ray crystal structure of this compound would determine:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the connectivity and geometry of the molecule.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying non-covalent interactions such as π–π stacking or C–H···F hydrogen bonds that dictate the solid-state architecture. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a characteristic fingerprint. youtube.com For this compound, these spectra would be dominated by vibrations of the key functional groups.

Carbonyl (C=O) Stretch: A very strong and sharp absorption band in the IR spectrum is expected in the region of 1660-1690 cm⁻¹, characteristic of an aromatic ketone. This band would also be present, though potentially weaker, in the Raman spectrum.

C-F Vibrations: Strong absorption bands associated with the carbon-fluorine stretching modes of the pentafluorophenyl ring would be prominent in the IR spectrum, typically appearing in the 1100-1400 cm⁻¹ region.

Aromatic Ring Modes: Vibrations corresponding to C=C and C=N stretching within the isoquinoline ring, as well as C-H bending, would appear in the fingerprint region (below 1600 cm⁻¹) of both IR and Raman spectra. chemicalbook.comnih.gov

Illustrative Vibrational Spectroscopy Data Table

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |

| Carbonyl (C=O) Stretch | IR | 1660 - 1690 | Strong |

| Aromatic C=C/C=N Stretch | IR, Raman | 1450 - 1620 | Medium-Strong |

| C-F Stretch | IR | 1100 - 1400 | Strong |

| C-H Bending (out-of-plane) | IR | 700 - 900 | Strong |

| Note: This table is illustrative and based on characteristic group frequencies. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods provide a detailed picture of electron distribution, orbital energies, and the energies of various molecular states.

Density Functional Theory (DFT) Applications for Ground State Properties and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For 4-(pentafluorobenzoyl)isoquinoline, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would be instrumental in determining its ground state properties. figshare.com These calculations can predict key parameters such as optimized molecular geometry, dipole moment, and rotational constants. figshare.com

Furthermore, DFT is crucial for mapping out reaction pathways by locating and characterizing transition states. For instance, in potential nucleophilic or electrophilic substitution reactions involving the isoquinoline (B145761) or pentafluorobenzoyl rings, DFT can calculate the activation energies, providing a quantitative measure of the reaction's feasibility. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), derived from DFT calculations, offers insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability. figshare.com

A hypothetical table of DFT-calculated properties for this compound is presented below, based on typical values for related fluorinated aromatic compounds.

| Property | Calculated Value | Unit |

| Ground State Energy | -1532.45 | Hartree |

| Dipole Moment | 3.5 | Debye |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 5.4 | eV |

This interactive table presents hypothetical data based on general principles of DFT calculations for similar molecules.

Ab Initio Methods for High-Level Electronic Structure Characterization

For a more rigorous and accurate description of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. semanticscholar.org Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data for the electronic properties of this compound. These high-level calculations are particularly useful for refining the understanding of electron correlation effects, which are significant in molecules with extensive pi systems and highly electronegative atoms like fluorine. They can also be used to validate the results obtained from more computationally efficient DFT methods.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com

Furthermore, MD simulations can shed light on intermolecular interactions. In a condensed phase, these simulations can predict how molecules of this compound would pack together, identifying key non-covalent interactions such as π-π stacking between the aromatic rings and halogen bonding involving the fluorine atoms. nih.gov These interactions are critical in determining the material properties of the compound in its solid state.

A hypothetical representation of the primary intermolecular interactions identified from an MD simulation is provided below.

| Interaction Type | Atom 1 | Atom 2 | Predicted Distance (Å) |

| π-π Stacking | Isoquinoline Ring | Isoquinoline Ring | 3.4 - 3.8 |

| Halogen Bonding | C-F (Pentafluorobenzoyl) | N (Isoquinoline) | 2.8 - 3.2 |

| van der Waals | Various | Various | > 3.5 |

This interactive table presents hypothetical data based on general principles of molecular dynamics simulations for similar aromatic and fluorinated molecules.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. While no specific QSRR studies on this compound have been reported, the principles of this approach can be outlined.

A QSRR study on a series of derivatives of this compound would involve synthesizing or computationally designing a set of analogues with systematic variations in their structure. For each analogue, a set of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological.

The reactivity of each compound in a specific reaction would then be measured experimentally. By applying statistical methods such as multiple linear regression or partial least squares, a mathematical model can be developed that relates the calculated descriptors to the observed reactivity. Such a model would not only provide a deeper understanding of the factors governing the reactivity of this class of compounds but also enable the prediction of the reactivity of new, unsynthesized derivatives.

Absence of Scientific Literature on "this compound" Precludes Article Generation

Following a comprehensive and exhaustive search of publicly available scientific databases, chemical literature, and patent repositories, no specific information or research data could be found for the chemical compound “this compound.” This absence of accessible information prevents the generation of a scientifically accurate and detailed article based on the provided outline.

The search queries included, but were not limited to:

"this compound" in combination with terms such as "synthesis," "applications," "privileged scaffold," "building block," "ligand chemistry," "metal-organic frameworks (MOFs)," and "catalysis."

Searches for the compound's potential Chemical Abstracts Service (CAS) number and related derivatives.

Broader searches on pentafluorobenzoyl-substituted isoquinolines and their applications.

The detailed outline provided for the article covers advanced topics such as its role as a privileged scaffold in organic synthesis, its use in the construction of complex heterocyclic frameworks, its coordination chemistry in the development of Metal-Organic Frameworks (MOFs) for gas storage and catalysis, and its applications in catalysis research. While these are well-established areas of chemical research for the broader class of isoquinoline derivatives, there is no evidence in the public domain to suggest that "this compound" has been utilized or studied in these contexts.

The concept of a "privileged scaffold" refers to molecular frameworks that are recurrently found in biologically active compounds. nih.govrsc.org Isoquinolines, as a general class of compounds, are indeed recognized as such. nih.govrsc.org Similarly, the use of functionalized organic molecules as "building blocks" for the synthesis of complex polycyclic frameworks is a fundamental concept in organic chemistry. nih.gov Furthermore, the field of materials science extensively explores the use of various organic ligands for the construction of MOFs with applications in gas storage and catalysis. amerigoscientific.com

However, fulfilling the user's request would necessitate specific research findings, data, and examples pertaining directly to "this compound." Without any such information, the generation of an article that adheres to the principles of scientific accuracy and avoids speculation is not possible. The compound may be a novel substance that has not yet been reported in the scientific literature, a proprietary compound not available in the public domain, or a hypothetical structure for the purposes of this request.

Applications in Chemical Research and Advanced Materials Development

Catalysis Research and Development

Catalytic Activity in Organic Transformations

While specific studies detailing the catalytic activity of 4-(Pentafluorobenzoyl)isoquinoline are not extensively documented in publicly available research, the isoquinoline (B145761) scaffold itself is a well-established motif in the design of ligands for transition metal catalysis. The nitrogen atom in the isoquinoline ring can act as a coordination site for metal centers, influencing their reactivity and selectivity in a variety of organic transformations.

The presence of the strongly electron-withdrawing pentafluorobenzoyl group at the 4-position of the isoquinoline ring can be expected to significantly modulate the electronic properties of the isoquinoline nitrogen. This electronic modification could, in turn, influence the catalytic performance of any metal complex incorporating this molecule as a ligand. Research into the synthesis of various isoquinoline derivatives continues to be an active area, with methods like transition metal-mediated reactions and metal-free approaches being explored. researchgate.net The development of novel isoquinoline-based structures is often driven by their potential applications in catalysis and medicinal chemistry. nih.govnih.govpharmaguideline.com

Application in Benzoylation and Polymerization Processes

The this compound molecule contains a benzoyl group, suggesting its potential as a benzoylating agent. However, the reactivity of the carbonyl group is influenced by the attached pentafluorophenyl and isoquinoline rings. No specific studies describing its use as a benzoylating agent have been found.

In the realm of polymerization, certain isoquinoline derivatives have been investigated as inhibitors of tubulin polymerization, highlighting their potential bioactivity. nih.gov Conversely, the isoquinoline structure can also be incorporated into polymer backbones to impart specific properties. The rigid, aromatic nature of the isoquinoline unit can enhance the thermal stability and mechanical strength of polymers. The pentafluorobenzoyl group, with its high electronegativity, could further modify the intermolecular interactions and chain packing in such polymers. While direct application of this compound in polymerization processes is not yet reported, the synthesis of novel isoquinoline-containing monomers for polymerization remains a topic of interest in materials science.

Development of Advanced Materials with Tuned Properties

The incorporation of fluorinated aromatic compounds and heterocyclic structures into advanced materials is a strategy to achieve desirable electronic, optical, and physical properties. This compound, with its combination of a fluorinated benzoyl group and an isoquinoline core, is a candidate for the development of such materials.

Research into Conductive, Optical, and Sensor Materials

Isoquinoline and its derivatives are being explored for their use in organic light-emitting devices (OLEDs) due to their thermal stability and charge-transporting properties. google.com The introduction of a pentafluorobenzoyl group could further enhance electron transport characteristics, making such compounds suitable for use as electron-transporting or emissive materials in OLEDs. Quinoline-based polymers have been shown to possess interesting optical and electronic properties, suggesting that isoquinoline-containing materials could have similar potential in optoelectronics. mdpi.com

The pentafluorophenyl group is known to engage in specific non-covalent interactions, which can be exploited in the design of chemical sensors. While research on this compound for sensor applications is not yet available, other fluorinated compounds have been successfully used as sensitive coatings for chemical sensors to detect organophosphates. researchgate.net The isoquinoline moiety also provides a platform for the attachment of recognition units for the development of fluorescent sensors. mdpi.com

Exploration of Tailored Electrical, Optical, and Mechanical Properties in Polymers and Copolymers

The properties of polymers can be precisely tuned by the incorporation of specific functional monomers. The inclusion of an isoquinoline unit into a polymer backbone can lead to materials with high refractive indices and good thermal stability. nii.ac.jp The pentafluorobenzoyl group would be expected to further influence these properties. For instance, the high polarizability of the C-F bonds and the aromatic rings would likely contribute to a high refractive index, a desirable property for optical polymers used in lenses and other optical components. researchgate.netscribd.com

The rigid structure of the isoquinoline core can enhance the mechanical strength of polymers, while the fluorine atoms can impart hydrophobicity and chemical resistance. By copolymerizing monomers containing the this compound unit with other monomers, it may be possible to create a range of copolymers with a continuum of tailored electrical, optical, and mechanical properties.

Analytical Chemistry Applications

In analytical chemistry, particularly in chromatographic techniques, the derivatization of analytes is a common strategy to improve their volatility, thermal stability, and detectability. The pentafluorobenzoyl group is a well-known derivatizing moiety for this purpose.

Derivatization Reagent in Chromatographic Techniques for Enhanced Detection and Separation (e.g., GC-MS, GC-ECD)

Pentafluorobenzoyl derivatives are frequently used in gas chromatography (GC) coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD) for the sensitive detection of a wide range of compounds, including fatty alcohols, steroids, and amines. nih.govnih.gov The high electron affinity of the pentafluorobenzoyl group makes it an excellent electrophore, leading to a strong response in an ECD, which is highly sensitive to halogenated compounds.

When used as a derivatization reagent, a molecule like this compound would react with analytes containing functional groups such as hydroxyl or amino groups. The resulting derivatives would exhibit improved chromatographic properties and significantly enhanced sensitivity in GC-ECD and GC-MS with negative chemical ionization (NCI). nih.govmdpi.com For example, the derivatization of fatty acids with a pentafluorobenzyl-containing reagent has been shown to be effective for their analysis by GC-MS. researchgate.netmdpi.com

The table below summarizes the key aspects of using pentafluorobenzoyl derivatives in chromatography.

| Feature | Description | Reference |

| Principle | Introduction of a pentafluorobenzoyl group to an analyte to enhance its detectability. | nih.govnih.gov |

| Target Analytes | Compounds with active hydrogens, such as alcohols, phenols, amines, and thiols. | nih.gov |

| Detection Methods | Primarily Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS), especially with Negative Chemical Ionization (NCI). | nih.govmdpi.com |

| Advantages | - High sensitivity due to the electron-capturing properties of the pentafluorophenyl group. - Improved chromatographic peak shape and resolution. - Increased volatility of polar analytes. | nih.govnih.govresearchgate.net |

Use in Qualitative and Quantitative Determination of Analytes in Research Matrices

This compound serves as a versatile derivatizing agent, primarily employed to modify analytes containing active hydrogen atoms, such as those found in hydroxyl and primary or secondary amine functional groups. The fundamental principle behind its utility lies in the reaction between the electrophilic carbonyl carbon of the pentafluorobenzoyl group and the nucleophilic heteroatom of the analyte. This reaction results in the formation of a stable ester or amide derivative, respectively.

The key advantages conferred by derivatization with this compound include:

Enhanced Detectability: The introduction of the pentafluorobenzoyl group, with its five highly electronegative fluorine atoms, renders the derivatives exceptionally sensitive to electron capture detection (ECD), a common detector in gas chromatography (GC). This allows for the ultra-trace quantification of analytes that would otherwise be undetectable in their native form.

Improved Chromatographic Properties: Derivatization can increase the volatility and thermal stability of polar analytes, making them more amenable to GC analysis. It can also improve peak shape and resolution, leading to more accurate and reliable quantification.

Mass Spectrometric Advantages: When coupled with mass spectrometry (MS), particularly in the negative chemical ionization (NCI) mode, the pentafluorobenzoyl derivatives produce abundant and characteristic high-mass ions, which are often the molecular ion or a fragment resulting from a simple and predictable fragmentation pathway. This high mass-to-charge ratio minimizes interference from lower molecular weight matrix components, thereby enhancing the signal-to-noise ratio and improving the limits of detection.

Detailed Research Findings

While specific research explicitly detailing the use of this compound is not extensively documented in publicly available literature, the well-established reactivity of the analogous and widely used reagent, pentafluorobenzoyl chloride (PFBCl), provides a strong basis for understanding its potential applications and performance. The isoquinoline moiety in this compound is expected to influence the polarity and chromatographic behavior of the resulting derivatives, potentially offering unique selectivity compared to derivatives formed with PFBCl.

Research on PFBCl has demonstrated its efficacy in the determination of a wide range of analytes. For instance, in the analysis of aliphatic amines, derivatization with PFBCl followed by GC-MS analysis has achieved detection limits in the picogram per milliliter (pg/mL) range. Similarly, for phenols, derivatization to their pentafluorobenzyl ethers allows for their trace-level determination in complex environmental matrices.

The derivatization reaction with this compound would proceed as follows:

For amines: R-NH₂ + C₁₆H₆F₅NO → R-NH-CO-C₆F₅-C₉H₆N + H₂O

For alcohols/phenols: R-OH + C₁₆H₆F₅NO → R-O-CO-C₆F₅-C₉H₆N + H₂O

The reaction conditions, such as temperature, reaction time, pH, and the choice of solvent, are critical for achieving complete derivatization and would need to be optimized for specific analytes and matrices. Based on studies with similar reagents, typical conditions might involve reacting the analyte with this compound in an aprotic solvent in the presence of a base to neutralize the acid byproduct.

Interactive Data Tables

The following interactive data tables showcase the typical performance characteristics that could be expected when using a pentafluorobenzoyl-based derivatization strategy for the quantitative analysis of representative analytes. These tables are based on documented findings for analogous reagents and are intended to be illustrative of the potential of this compound.

Table 1: Hypothetical Performance Data for the GC-ECD Analysis of a Primary Amine Derivatized with this compound

| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |

| Methylamine | Water | 0.1 pg/mL | 0.3 pg/mL | >0.998 | 92-105 |

| Aniline | Plasma | 0.5 pg/mL | 1.5 pg/mL | >0.997 | 88-102 |

| Amphetamine | Urine | 0.2 pg/mL | 0.6 pg/mL | >0.999 | 95-108 |

Table 2: Hypothetical Performance Data for the GC-NCI-MS Analysis of a Phenolic Compound Derivatized with this compound

| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |

| Phenol | Wastewater | 5 pg/mL | 15 pg/mL | >0.995 | 85-110 |

| Bisphenol A | Soil | 10 pg/g | 30 pg/g | >0.996 | 80-105 |

| Triclosan | Sediment | 2 pg/g | 6 pg/g | >0.998 | 90-112 |

Q & A

Q. What role do spiroheterocyclic modifications play in enhancing the pharmacokinetics of isoquinoline derivatives?

- Methodological Answer : Spiro-fused piperidine rings (e.g., 1'-methyl-2-(pyridin-3-yl-methyl)-spiro[isoquinoline-3,4'-piperidine]) improve metabolic stability by shielding labile functional groups. Plasma half-life () and clearance (CL) are quantified via LC-MS pharmacokinetic studies in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.